L-Leucine-1-13C L-Leucine-1-13C L-​Leucine-​1-​13C is an isotope-labeled analog of L-Leucine, which is an essential amino acid. L-Leucine acts as a nutrient signal to stimulate protein synthesis. It has also activates the mammalian target of rapamycin kinase that regulates cell growth. L-​Leucine-​1-​13C is used in vivo to examine Leucine metabolism in man.
L-Leucine-1-13C is an essential amino acid that is used in the biosynthesis of proteins. Leucine is an α-amino acid, meaning it contains an α-amino group (which is in the protonated −NH3+ form under biological conditions), an α-carboxylic acid group (which is in the deprotonated −COO− form under biological conditions), and a side chain isobutyl group, making it a non-polar aliphatic amino acid. It is essential in humans, meaning the body cannot synthesize it: it must be obtained from the diet. Human dietary sources are foods that contain protein, such as meats, dairy products, soy products, and beans and other legumes. In the genetic code, it is encoded by the six codons UUA, UUG, CUU, CUC, CUA, and CUG. Like valine and isoleucine, leucine is a branched-chain amino acid. The primary metabolic end products of leucine metabolism are acetyl-CoA and acetoacetate; consequently, it is one of the two exclusively ketogenic amino acids, with lysine being the other. It is the most important ketogenic amino acid in humans. Leucine and β-hydroxy β-methylbutyric acid, a minor leucine metabolite, exhibit pharmacological activity in humans and have been demonstrated to promote protein biosynthesis via the phosphorylation of the mechanistic target of rapamycin (mTOR).
Brand Name: Vulcanchem
CAS No.: 74292-94-7
VCID: VC0533356
InChI: InChI=1S/C6H13NO2/c1-4(2)3-5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/t5-/m0/s1/i6+1
SMILES: CC(C)CC(C(=O)O)N
Molecular Formula: C513CH13NO2
Molecular Weight: 132.17 g/mol

L-Leucine-1-13C

CAS No.: 74292-94-7

Cat. No.: VC0533356

Molecular Formula: C513CH13NO2

Molecular Weight: 132.17 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

L-Leucine-1-13C - 74292-94-7

Specification

Description L-​Leucine-​1-​13C is an isotope-labeled analog of L-Leucine, which is an essential amino acid. L-Leucine acts as a nutrient signal to stimulate protein synthesis. It has also activates the mammalian target of rapamycin kinase that regulates cell growth. L-​Leucine-​1-​13C is used in vivo to examine Leucine metabolism in man.
L-Leucine-1-13C is an essential amino acid that is used in the biosynthesis of proteins. Leucine is an α-amino acid, meaning it contains an α-amino group (which is in the protonated −NH3+ form under biological conditions), an α-carboxylic acid group (which is in the deprotonated −COO− form under biological conditions), and a side chain isobutyl group, making it a non-polar aliphatic amino acid. It is essential in humans, meaning the body cannot synthesize it: it must be obtained from the diet. Human dietary sources are foods that contain protein, such as meats, dairy products, soy products, and beans and other legumes. In the genetic code, it is encoded by the six codons UUA, UUG, CUU, CUC, CUA, and CUG. Like valine and isoleucine, leucine is a branched-chain amino acid. The primary metabolic end products of leucine metabolism are acetyl-CoA and acetoacetate; consequently, it is one of the two exclusively ketogenic amino acids, with lysine being the other. It is the most important ketogenic amino acid in humans. Leucine and β-hydroxy β-methylbutyric acid, a minor leucine metabolite, exhibit pharmacological activity in humans and have been demonstrated to promote protein biosynthesis via the phosphorylation of the mechanistic target of rapamycin (mTOR).
CAS No. 74292-94-7
Molecular Formula C513CH13NO2
Molecular Weight 132.17 g/mol
IUPAC Name (2S)-2-amino-4-methyl(113C)pentanoic acid
Standard InChI InChI=1S/C6H13NO2/c1-4(2)3-5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/t5-/m0/s1/i6+1
Standard InChI Key ROHFNLRQFUQHCH-SANWUMGISA-N
Isomeric SMILES CC(C)C[C@@H]([13C](=O)O)N
SMILES CC(C)CC(C(=O)O)N
Canonical SMILES CC(C)CC(C(=O)O)N
Appearance Solid powder

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